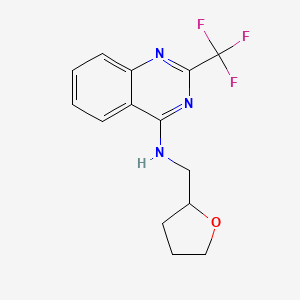

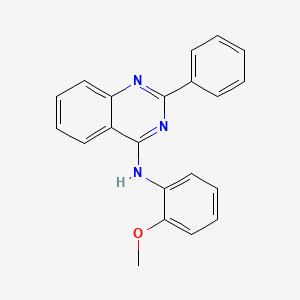

N-(四氢-2-呋喃甲基)-2-(三氟甲基)-4-喹唑啉胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives, including N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)-4-quinazolinamine, are a class of compounds that have attracted interest for their potential in various applications due to their unique structural features and biological activities. The interest in these compounds stems from their diverse chemical reactivity and ability to interact with biological targets.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via various cyclization reactions. For example, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines offer a versatile method for synthesizing diversely substituted quinazolines and tetrahydroquinazolines (Fan et al., 2014). Additionally, the synthesis of related compounds may employ cascade reactions, such as the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, to efficiently generate quinazolin-4(3H)-ones under environmentally benign conditions (Parua et al., 2017).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. For instance, the crystal structure and vibrational properties of certain quinazoline compounds have been determined, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Sun et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and oxidative coupling. These reactions are crucial for modifying the quinazoline core to generate compounds with desired properties and biological activities. For example, the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines represents a novel approach to constructing quinazoline derivatives under oxidative conditions (Gopalaiah et al., 2017).

科学研究应用

抗菌应用

N2,N4-二取代喹唑啉-2,4-二胺,一类相关的化合物,已被合成并显示出对耐多药金黄色葡萄球菌的显著抗菌活性。这些化合物毒性低,体内疗效高,使其成为开发新型抗菌剂的一个有前途的平台 (Van Horn 等人,2014)。

抗肿瘤应用

取代的喹唑啉和喹喔啉衍生物已显示出有效的抗肿瘤活性,某些化合物对卵巢癌和非小细胞肺癌细胞系表现出显着的活性 (Noolvi 等人,2011)。

抗利什曼病活性

一系列 N2,N4-二取代喹唑啉-2,4-二胺对利什曼原虫和 L. 亚马逊ensis 表现出疗效,显示出未来抗利什曼病药物开发的前景 (Van Horn 等人,2014)。

抗疟疾作用

N2-和 N4-芳基-N4-[(二烷基氨基)烷基]-2,4-喹唑啉二胺已被合成并评估其抗疟疾活性,其中一些表现出一般的抗疟疾活性,突出了它们在疟疾治疗中的潜力 (Elslager 等人,1981)。

EGFR-TK 成像

带有喹唑啉衍生物的铼和锝配合物已被开发为 EGFR-TK 成像的生物标记,表明它们在癌症诊断中的潜力 (Fernandes 等人,2008)。

光电材料

喹唑啉衍生物在电子器件、发光元件和光电转换元件中的应用研究非常广泛,这些化合物被纳入 π-扩展共轭体系中,以创建新型光电材料 (Lipunova 等人,2018)。

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c15-14(16,17)13-19-11-6-2-1-5-10(11)12(20-13)18-8-9-4-3-7-21-9/h1-2,5-6,9H,3-4,7-8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYOVXIMHGMKRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![(4aR*,7aS*)-1-pyrimidin-2-yl-4-(1,3-thiazol-2-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5520606.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![1-[4-(2-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-2-oxoethyl)-2-thienyl]ethanone](/img/structure/B5520629.png)

![5-[(4-methylbenzyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5520633.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)

![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-furamide](/img/structure/B5520678.png)